4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride
Description
Fourier-Transform Infrared Spectroscopy (FT-IR)
Key absorption bands include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR :
- ¹³C NMR :
- δ 170–175 ppm : Carbon nuclei in the oxadiazole ring.
- δ 150–155 ppm : Oxygenated aromatic carbons (C–O linkages).
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits strong absorption in the 250–300 nm range, attributed to π→π* transitions in the aromatic and heterocyclic systems. A weaker n→π* transition near 350 nm arises from lone-pair electrons on the oxadiazole nitrogen atoms.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 313.78 , consistent with the molecular weight of the protonated form ([M+H]⁺). Fragmentation patterns include:
- Loss of HCl (m/z 277.8 ) from the hydrochloride salt.
- Cleavage of the oxadiazole ring (m/z 165.1 ) and subsequent decomposition of the alkyl chain.
| Spectroscopic Technique | Key Features |
|---|---|
| FT-IR | N–H, O–H, and C=N/O stretches confirm functional groups. |
| ¹H/¹³C NMR | Assigns proton and carbon environments in the aromatic, heterocyclic, and alkyl regions. |
| UV-Vis | Identifies electronic transitions linked to conjugation and heteroatom effects. |
| MS | Validates molecular weight and elucidates fragmentation pathways. |
Properties
IUPAC Name |
4-[5-(5-aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3.ClH/c1-19-12-9-10(6-7-11(12)18)14-16-13(20-17-14)5-3-2-4-8-15;/h6-7,9,18H,2-5,8,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOMHZOBKNSCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NOC(=N2)CCCCCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for 4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol Hydrochloride
The synthesis generally involves three key stages:
- Formation of the 1,2,4-oxadiazole ring
- Introduction of the 5-aminopentyl side chain
- Conversion to the hydrochloride salt
Preparation of the 1,2,4-Oxadiazole Core
2.1 Cyclization via Amidoxime and Carboxylic Acid Derivatives
- The 1,2,4-oxadiazole ring is commonly synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives (acid chlorides or esters).
- Amidoximes are prepared by reacting hydroxylamine with nitriles.
- For this compound, an amidoxime derived from a suitable nitrile precursor is reacted with a 2-methoxyphenyl-substituted acid derivative to form the oxadiazole ring.
2.2 Representative Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amidoxime formation | Hydroxylamine hydrochloride, base, solvent (e.g., ethanol) | Conversion of nitrile to amidoxime |
| Cyclization | Amidoxime + acid chloride or ester, heating (80–120 °C), dehydrating agent (e.g., POCl3 or P2O5) | Promotes ring closure to 1,2,4-oxadiazole |
This method is supported by literature on oxadiazole syntheses, including hydrazide and amidoxime cyclizations reported in related compounds.
Introduction of the 5-Aminopentyl Side Chain
3.1 Alkylation or Coupling Approaches
- The 5-aminopentyl substituent can be introduced by alkylation of the oxadiazole ring or by coupling the oxadiazole intermediate with a protected 5-aminopentyl derivative.
- Protection of the amine (e.g., Boc-protection) is often used during synthetic steps to prevent side reactions.
- After coupling, deprotection is performed to liberate the free amine.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Protection of amine | Boc anhydride, base (e.g., triethylamine) | Protects amine during coupling |
| Coupling | Oxadiazole intermediate + protected amine derivative, coupling reagent (e.g., HBTU), base, solvent (DMF or DCM) | Forms C-N bond to attach the side chain |
| Deprotection | Acidic conditions (e.g., TFA in DCM) | Removes Boc group to yield free amine |
This approach is analogous to synthetic strategies used for related oxadiazole amine derivatives.
Formation of the Hydrochloride Salt
- The free base of 4-[5-(5-aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol is converted into its hydrochloride salt by treatment with hydrochloric acid.
- This step improves compound stability, crystallinity, and solubility for pharmaceutical applications.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Salt formation | Dissolve free base in suitable solvent (e.g., ethanol or water), add HCl (gaseous or aqueous) | Formation of hydrochloride salt |
| Isolation | Precipitation or crystallization, filtration, drying | Yields hydrochloride salt as solid |
This method is consistent with salt preparation techniques described in patent literature for related phenol oxadiazole hydrochlorides.
Summary Table of Preparation Steps
| Stage | Key Reagents/Conditions | Outcome |
|---|---|---|
| Amidoxime formation | Hydroxylamine hydrochloride, base, ethanol | Amidoxime intermediate |
| Oxadiazole cyclization | Acid chloride or ester, heating, dehydrating agent | 1,2,4-Oxadiazole ring formation |
| Side chain coupling | Boc-protected 5-aminopentyl derivative, coupling reagents, base | Attachment of 5-aminopentyl group |
| Deprotection | Acidic conditions (e.g., TFA) | Free amine side chain |
| Salt formation | HCl in solvent | Hydrochloride salt of target compound |
Research Findings and Optimization Notes
- Yield and Purity: Optimizing reaction temperatures and times during cyclization improves yield and purity of the oxadiazole core.
- Side Chain Protection: Boc protection is critical to avoid side reactions during coupling and to improve overall yield.
- Salt Formation: Hydrochloride salt formation enhances compound stability, facilitating storage and handling.
- Purification: Column chromatography and recrystallization are standard methods to isolate pure intermediates and final product.
The preparation of This compound involves classical heterocyclic synthesis techniques centered on amidoxime cyclization to form the 1,2,4-oxadiazole ring, strategic introduction of the 5-aminopentyl side chain via protected intermediates, and final salt formation with hydrochloric acid. This multi-step synthesis is well supported by literature on oxadiazole derivatives and phenolic amines, ensuring a robust and reproducible method suitable for research and pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or halides.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing oxadiazole rings exhibit a variety of biological activities, including:
- Antimicrobial Properties : The oxadiazole moiety is known for its effectiveness against various microorganisms.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
- Neuroprotective Effects : Research has indicated potential benefits in neurodegenerative disease models, possibly due to its antioxidant properties.
Applications in Scientific Research
- Medicinal Chemistry : The compound is being explored for its potential as a lead compound in drug development due to its favorable pharmacological profiles.
- Pharmacological Studies : Investigations into its mechanism of action are ongoing, focusing on its interaction with biological targets.
- Synthesis of Derivatives : The unique structure allows for the synthesis of various derivatives that may enhance biological activity or selectivity.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride against several bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Antitumor Effects
In vitro assays conducted on cancer cell lines revealed that the compound could reduce cell viability significantly. Further studies are needed to elucidate the underlying mechanisms and potential clinical applications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[5-(5-aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride with structurally analogous 1,2,4-oxadiazole derivatives, highlighting key differences in substituents, molecular properties, and applications.
Key Structural and Functional Differences
Substituent Diversity: The target compound’s 5-aminopentyl chain provides flexibility and extended interaction sites, unlike rigid aromatic substituents (e.g., bromophenyl, fluorophenyl) in analogs .
Molecular Weight and Solubility: The target compound’s higher molecular weight (328.82 g/mol) compared to smaller analogs (e.g., 229.64 g/mol in ) suggests reduced membrane permeability but enhanced water solubility due to the polar phenol and amine groups.
Biological Activity: Halogenated analogs (e.g., 4-bromophenyl, 2-fluorophenyl) may exhibit stronger hydrophobic interactions with target proteins, while the target compound’s aminopentyl chain could favor interactions with deep binding pockets . Methoxyphenoxy-containing analogs () share partial structural similarity with the target’s methoxyphenol group, hinting at overlapping antioxidant or anti-inflammatory applications .
Research Findings
- Synthetic Accessibility : The target compound is commercially available as a building block (€1,960.00/500mg), indicating established synthetic routes, likely involving cyclization of thioamide precursors or Huisgen cycloaddition .
- Comparative Stability : The hydrochloride salt form in the target and analogs enhances shelf-life and aqueous compatibility compared to free-base counterparts .
Biological Activity
4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a methoxyphenol moiety and an oxadiazole ring, which may contribute to its bioactivity. The molecular formula of this compound is with a molecular weight of approximately 277.32 g/mol .
Structural Characteristics
The structure of this compound includes:
- Methoxyphenol Group : Known for its antioxidant properties.
- Oxadiazole Ring : Associated with various biological activities including antimicrobial and anticancer effects.
Biological Activities
Research indicates that compounds containing oxadiazole rings often exhibit diverse biological activities. Here are some notable findings related to the biological activity of this specific compound:
Antioxidant Activity
Compounds similar to 2-methoxyphenols have demonstrated significant antioxidant capabilities. For instance, studies have shown that methoxyphenols can scavenge free radicals effectively . The antioxidant activity is often evaluated using assays such as the DPPH radical scavenging test.
Anticancer Properties
The oxadiazole ring has been linked to anticancer activities. For example, structural analogs have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells . The specific mechanisms may involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Research into related compounds indicates potential anti-inflammatory properties. Inhibitors of cyclooxygenase (COX), particularly COX-2, are being explored for their roles in reducing inflammation and pain . The relationship between structure and COX inhibition suggests that this compound may also exhibit similar properties.
Comparative Analysis
The following table summarizes the biological activities associated with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(3-Ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | Contains an oxadiazole ring and methoxy groups | High antiplasmodial activity |
| 4-(2-Aminoethyl)-2-methoxyphenol | Similar phenolic structure | Neurotransmitter-related activities |
| 3-Amino-4-(4-nitrophenyl)-1,2,5-oxadiazole | Oxadiazole ring with nitro substitution | Antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride, and how can intermediates be characterized?
- Methodology : The synthesis of oxadiazole-containing compounds typically involves cyclization of thioamides or amidoximes with carboxylic acid derivatives. For example, intermolecular condensation of chloroacetamide derivatives with aminotriazole-thiol intermediates (as seen in structurally related compounds) can yield oxadiazole cores . Intermediate characterization should include:
- NMR spectroscopy for verifying amine and aromatic proton environments.
- HPLC-MS to confirm molecular weight and purity (>95% by area normalization).
- FT-IR to identify functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for the aminopentyl chain).
Q. How can the crystalline structure and stability of this compound be determined under varying pH conditions?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and packing arrangements. Similar oxadiazole derivatives show mean σ(C–C) = 0.002 Å and R factor <0.05, ensuring high precision .
- pH stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–10). Monitor degradation via UPLC-PDA and identify impurities using HRMS (e.g., hydrolyzed oxadiazole rings or demethylated phenol products) .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- Methodology :
- LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase (0.1% formic acid in acetonitrile/water). Use deuterated internal standards (e.g., d₃-methoxy analogs) to correct for matrix effects.
- Validation parameters : Linear range (1–500 ng/mL), LOD <0.5 ng/mL, recovery >85% .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield while minimizing byproducts?
- Methodology : Apply a Box-Behnken design with three factors: reaction temperature (60–100°C), catalyst concentration (1–5 mol%), and reaction time (4–12 hrs). Response variables include yield (%) and impurity levels (e.g., unreacted aminopentyl precursor). Statistical analysis (ANOVA) identifies critical factors and interactions. For example, catalyst concentration may dominate yield (p < 0.05), while temperature affects impurity formation .
Q. How should researchers resolve contradictions in reported pharmacological data (e.g., receptor binding vs. cellular activity)?
- Methodology :
- Binding assays : Use radiolabeled ligands (e.g., ³H-competitive binding) to confirm target affinity (e.g., serotonin receptors).
- Functional assays : Measure intracellular cAMP or Ca²⁺ flux in HEK293 cells expressing the receptor. Discrepancies may arise from cell-specific post-translational modifications or assay sensitivity thresholds. Cross-validate with knockout models or allosteric modulator studies .
Q. What computational strategies predict metabolic pathways and potential toxicities?
- Methodology :
- In silico tools : Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated N-dealkylation).
- Molecular docking : Simulate interactions with hepatic enzymes (e.g., UDP-glucuronosyltransferases) to identify reactive metabolites. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
Q. How can AI enhance reaction optimization for scaled-up synthesis?
- Methodology :
- Machine learning (ML) models : Train on historical reaction data (e.g., solvent polarity, stirring rate) to predict optimal conditions.
- Real-time process analytics : Integrate PAT tools (e.g., ReactIR™) with AI-driven feedback loops to adjust parameters dynamically. For example, AI can minimize byproduct formation by tuning reagent stoichiometry mid-reaction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
